Ethylhexanoic acid zinc salt

Description

BenchChem offers high-quality Ethylhexanoic acid zinc salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylhexanoic acid zinc salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylhexanoic acid;zinc | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJINPOBNZQUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Zinc 2-Ethylhexanoate (CAS 136-53-8)

Catalytic Mechanisms, Synthesis Protocols, and Material Applications

Part 1: Executive Summary

Zinc 2-ethylhexanoate (CAS 136-53-8), frequently referred to industrially as "Zinc Octoate," is a lipophilic metal carboxylate serving as a critical Lewis acid catalyst and materials precursor. Unlike traditional organotin catalysts (e.g., DBTDL), this compound offers a distinct toxicity profile and reaction kinetic, characterized by a "delayed-action" mechanism in polyurethane (PU) synthesis.

For drug development and materials science professionals, this compound is pivotal in three domains:

-

Green Catalysis: A reduced-toxicity alternative to tin/lead catalysts in polymer synthesis for medical devices.

-

Nanomaterial Precursor: A high-purity source for sol-gel synthesis of Zinc Oxide (ZnO) quantum dots and thin films used in bio-imaging.[1]

-

Impurity Management: A specific source of elemental zinc residues requiring monitoring under ICH Q3D guidelines.

Part 2: Physicochemical Profile[2]

The utility of Zinc 2-ethylhexanoate stems from its amphiphilic nature—the zinc core provides Lewis acidity, while the branched ethylhexanoate ligands confer high solubility in non-polar organic solvents (toluene, xylenes, mineral spirits).

Table 1: Critical Physicochemical Properties

| Property | Data | Relevance to Protocol |

| CAS Number | 136-53-8 | Unique Identifier for regulatory searches.[2] |

| Molecular Formula | C₁₆H₃₀O₄Zn | Stoichiometry calculations.[3] |

| Molecular Weight | 351.80 g/mol | Molarity adjustments in catalysis. |

| Appearance | Viscous, pale yellow liquid/paste | High viscosity requires dilution for precise dosing. |

| Solubility | Soluble: Hydrocarbons, Alcohols, EstersInsoluble: Water | Ideal for solvent-borne organic synthesis; requires anhydrous conditions. |

| Zinc Content | ~18-22% (Typical commercial grade) | Critical for calculating catalytic loading (metal basis). |

| Boiling Point | Decomposes >200°C | Suitable for high-temp curing; unsuitable for distillation purification. |

Part 3: Mechanistic Action (Lewis Acid Catalysis)

The "Delayed Action" Mechanism

In polyurethane synthesis (Isocyanate + Polyol

Why it matters: The steric bulk of the 2-ethylhexanoate ligands prevents immediate, rapid complexation at room temperature. This results in a longer "pot life" (working time) compared to tin catalysts. The catalytic activity accelerates significantly upon heating, making it a "heat-activated" catalyst.

Pathway Visualization

The following diagram illustrates the coordination mechanism where the Zinc center activates the isocyanate, facilitating nucleophilic attack by the alcohol (polyol).

Figure 1: Catalytic cycle of Zinc 2-ethylhexanoate in urethane formation. The Zn center polarizes the carbonyl, inviting attack from the hydroxyl group.

Part 4: Experimental Protocols

Synthesis of Zinc 2-Ethylhexanoate (Laboratory Scale)

Objective: To synthesize high-purity salt free of inorganic anions (Cl⁻, SO₄²⁻) which are detrimental to electronic applications.

Materials:

-

Zinc Oxide (ZnO), high purity (>99%).

-

Solvent: Xylene (for azeotropic water removal).

Workflow:

-

Charge: In a 3-neck round bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1.0 equivalent of ZnO and 2.1 equivalents of 2-ethylhexanoic acid.

-

Solvent: Add Xylene (approx. 2x volume of acid) to facilitate reflux.

-

Reflux: Heat to reflux (~140°C). Water produced by the neutralization (

) will collect in the Dean-Stark trap. -

Completion: Continue until water evolution ceases (approx. 4-6 hours). The solution should turn clear.

-

Isolation: Strip the xylene and excess acid using a rotary evaporator under reduced pressure (vacuum) at 100°C.

-

Filtration: Filter the hot viscous liquid through a 0.45µm PTFE membrane to remove any unreacted ZnO.

Application: Sol-Gel Synthesis of ZnO Nanoparticles

Objective: Use Zinc 2-ethylhexanoate as a precursor for ZnO thin films (e.g., for biosensors) via a non-aqueous sol-gel route.

Rationale: Using the ethylhexanoate salt allows for solubility in spin-coating solvents (butanol/toluene) and provides a controlled decomposition profile during annealing.

Step-by-Step Protocol:

-

Precursor Solution: Dissolve Zinc 2-ethylhexanoate in 1-butanol to achieve a 0.5 M concentration.

-

Stabilization: Add monoethanolamine (MEA) in a 1:1 molar ratio to Zn. This acts as a stabilizer to prevent premature precipitation.

-

Aging: Stir at 60°C for 2 hours, then age at room temperature for 24 hours. The solution becomes a clear, homogeneous sol.

-

Deposition (Spin Coating): Dispense sol onto substrate (glass/silicon). Spin at 3000 RPM for 30 seconds.

-

Drying: Bake at 150°C for 10 minutes to remove solvents.

-

Calcination (Pyrolysis): Anneal in a furnace at 500°C for 1 hour. The organic ligands decompose (

), leaving a crystalline ZnO wurtzite structure.

Figure 2: Sol-gel workflow for converting Zinc 2-ethylhexanoate into functional ZnO thin films.

Part 5: Safety, Toxicology & Impurity Management

For pharmaceutical applications, this compound is classified as a raw material or catalyst, meaning its removal is critical.

GHS Hazard Classification

-

H315: Causes skin irritation.[6]

-

H361d: Suspected of damaging the unborn child. (Critical for lab safety—pregnant personnel should avoid handling).

-

H412: Harmful to aquatic life with long-lasting effects.[7][8][9]

ICH Q3D (Elemental Impurities)

In drug development, Zinc is a Class 2A element (if the route is inhalation) or Class 3 (oral).

-

Oral PDE (Permitted Daily Exposure): 13,000 µ g/day .

-

Parenteral PDE: 1,300 µ g/day .

-

Inhalation PDE: 130 µ g/day .

Control Strategy: If Zinc 2-ethylhexanoate is used in the synthesis of an API, a quantitative ICP-MS assay must be validated to demonstrate zinc clearance below these thresholds in the final drug substance.

References

-

European Chemicals Agency (ECHA). Registration Dossier: Zinc bis(2-ethylhexanoate).[10] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61083, Zinc 2-ethylhexanoate. Retrieved from [Link]

-

Sardon, H., et al. (2015). Organocatalyzed Polyurethane Synthesis. Macromolecules. (Contextual grounding for Lewis acid vs. amine catalysis). Retrieved from [Link]

-

Znaidi, L. (2010). Sol–gel-deposited ZnO thin films: A review. Materials Science and Engineering: B. (Grounding for sol-gel protocols). Retrieved from [Link]

Sources

- 1. oldisrj.lbp.world [oldisrj.lbp.world]

- 2. gelest.com [gelest.com]

- 3. CAS 136-53-8: Zinc ethylhexanoate | CymitQuimica [cymitquimica.com]

- 4. HU207089B - Process for producing basic zinc-2-ethylhexanoate or mixtures comprising basic zinc-2-ethylhexanoate from inorganic zinc salts or waste zinc compounds - Google Patents [patents.google.com]

- 5. Zinc 2-ethylhexanoate - Hazardous Agents | Haz-Map [haz-map.com]

- 6. aksci.com [aksci.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. chemos.de [chemos.de]

- 9. chemos.de [chemos.de]

- 10. Zinc 2-ethylhexanoate | C16H30O4Zn | CID 61083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Zinc 2-ethylhexanoate vs Zinc octoate synonyms

An In-Depth Technical Guide to the Nomenclature of Zinc 2-ethylhexanoate and its Synonym, Zinc Octoate

Abstract

This technical guide addresses the common point of confusion surrounding the chemical nomenclature of Zinc 2-ethylhexanoate and Zinc Octoate. It establishes with scientific evidence and industrial precedence that these terms are used synonymously to refer to the same organometallic compound, identified by CAS Number 136-53-8. This document will elucidate the etymological origins of this synonymity, provide a detailed profile of the compound's chemical and physical properties, outline its primary synthesis methodologies, and explore its multifaceted applications across various industries. The objective is to provide researchers, scientists, and drug development professionals with a definitive resource that clarifies the nomenclature while offering deep technical insights into the compound's utility and function.

The Nomenclature Conundrum: Synonym or Misnomer?

In the fields of industrial chemistry and material science, it is common to encounter the terms "Zinc 2-ethylhexanoate" and "Zinc octoate" used interchangeably. This guide confirms that these are accepted synonyms for the same chemical substance.[1][2][3][4][5][6][7]

The source of this dual nomenclature lies in the common naming of the organic ligand. The systematic IUPAC name for the ligand is 2-ethylhexanoic acid. However, this branched eight-carbon carboxylic acid is frequently referred to by the common name "octoic acid".[1] Consequently, its corresponding salt, the "octoate," leads to the name "Zinc octoate." While technically the term "octanoate" could refer to the salt of the straight-chain n-octanoic acid, in commercial and industrial contexts, "zinc octoate" almost exclusively denotes the zinc salt of 2-ethylhexanoic acid.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number, 136-53-8 , which is linked to both names.[1][8][9][10][11]

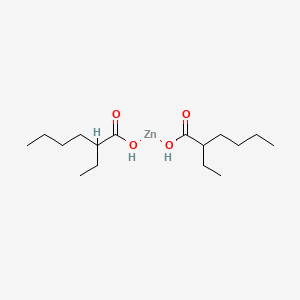

Caption: 2D structure of Zinc bis(2-ethylhexanoate).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Zinc 2-ethylhexanoate.

| Property | Value | References |

| CAS Number | 136-53-8 | , [9] |

| Molecular Formula | C₁₆H₃₀O₄Zn | , [9] |

| Molecular Weight | 351.8 g/mol | , [9] |

| Appearance | Colorless to pale yellow viscous liquid/gel | , [3] |

| Density | ~1.07 - 1.17 g/cm³ | ,[12] [5] |

| Solubility | Soluble in organic solvents (alcohols, ethers, hydrocarbons); Insoluble in water | ,[2],[5] [13] |

| IUPAC Name | zinc bis(2-ethylhexanoate) | [9] |

Synthesis Methodologies

The industrial production of Zinc 2-ethylhexanoate is primarily achieved through two main pathways. The choice of method often depends on the desired purity of the final product and cost considerations.

Experimental Protocol 1: Direct Reaction (Fusion Process)

This is the most common and straightforward method, involving a direct acid-base reaction between zinc oxide and 2-ethylhexanoic acid. [2][14] Causality: The basic zinc oxide reacts with the acidic carboxyl group of 2-ethylhexanoic acid to form the zinc salt and water. The removal of the water byproduct drives the reaction to completion.

Methodology:

-

Charging the Reactor: A suitable reactor is charged with 2-ethylhexanoic acid and a high-boiling point aromatic solvent to act as an azeotropic agent for water removal.

-

Addition of Reactant: Zinc oxide (ZnO) powder is added slowly to the stirred acid solution. The reaction is exothermic.

-

Heating and Reaction: The mixture is heated to a temperature of 80–100°C with continuous stirring. 4. Water Removal: The temperature is further increased to reflux, and the water produced during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

Completion and Filtration: The reaction is considered complete when no more water is collected. The resulting solution is then filtered to remove any unreacted zinc oxide or impurities.

-

Solvent Removal: The solvent is removed under vacuum to yield the final product.

Caption: Workflow for the direct synthesis of Zinc 2-ethylhexanoate.

Experimental Protocol 2: Precipitation Reaction

This method can produce a higher purity product by avoiding the filtration of solid reactants from a viscous product. Causality: A water-soluble zinc salt (zinc chloride) reacts with a water-soluble carboxylate salt (sodium 2-ethylhexanoate) in an aqueous medium. The resulting Zinc 2-ethylhexanoate is insoluble in water and precipitates out, while the byproduct (sodium chloride) remains dissolved.

Methodology:

-

Prepare Solutions: Prepare two separate aqueous solutions: one of zinc chloride (ZnCl₂) and another of sodium 2-ethylhexanoate (prepared by neutralizing 2-ethylhexanoic acid with sodium hydroxide).

-

Precipitation: Slowly add the zinc chloride solution to the stirred sodium 2-ethylhexanoate solution. A precipitate of Zinc 2-ethylhexanoate will form immediately.

-

Separation: The product is separated from the aqueous phase, which now contains dissolved sodium chloride.

-

Washing: The crude product is washed with water to remove any remaining sodium chloride.

-

Drying: The purified product is dried under vacuum to remove residual water.

Key Industrial and Research Applications

Zinc 2-ethylhexanoate is a highly versatile compound due to its catalytic, cross-linking, and stabilizing properties.

-

Paints, Inks, and Coatings: It functions as a highly effective auxiliary "drier" or curing agent. [1][2]Mechanism: While primary driers like cobalt octoate catalyze surface drying, zinc octoate promotes "through-drying." It ensures the entire film cures uniformly, preventing surface wrinkling and improving film hardness and durability. [15][16]It also acts as a pigment dispersing agent, preventing the absorption of primary driers by pigments like carbon black. [15]

-

Polymers and Plastics: It is widely used as a heat stabilizer in polyvinyl chloride (PVC) formulations, often in combination with other stabilizers like calcium stearate. [2][5][9]Mechanism: It neutralizes the hydrochloric acid that is released during the thermal degradation of PVC, thereby preventing autocatalytic decomposition of the polymer chain.

-

Polyurethane Production: It serves as a catalyst in the production of polyurethane foams and elastomers. [4][8][10]Mechanism: It catalyzes the reaction between isocyanates and polyols (the gelling reaction), promoting cross-linking and shortening curing times. [4]

-

Oil & Gas Industry: It is employed as a hydrogen sulfide (H₂S) scavenger. [2][8]Mechanism: It irreversibly reacts with H₂S to form the highly stable and non-volatile zinc sulfide (ZnS), effectively neutralizing the toxic and corrosive gas in hydrocarbon streams and drilling fluids. [1][2]

-

Lubricants and Greases: It is used as an additive in lubricant formulations. [8][9]Mechanism: It provides anti-wear and anti-corrosion properties, forming a protective film on metal surfaces. [2]

-

Antimicrobial and Antifungal Agent: The compound exhibits antifungal and antimicrobial properties. [2]This makes it useful in applications such as wood preservatives and antifungal creams. [2]Mechanism: The Zn²⁺ ion is believed to disrupt the cell membranes of microbes, inhibiting their growth.

Conclusion

The terms "Zinc 2-ethylhexanoate" and "Zinc octoate" are unequivocally used as synonyms in scientific literature and industrial practice to refer to the compound with CAS number 136-53-8. This equivalence is rooted in the common naming convention of its organic precursor, 2-ethylhexanoic acid, also known as octoic acid. Understanding this nomenclature is critical for researchers and professionals to avoid ambiguity. The compound's true significance lies in its remarkable versatility as a catalyst, stabilizer, and scavenger, making it an indispensable component in a vast array of products and processes, from advanced polymer systems to environmental remediation in the energy sector.

References

-

Ataman Kimya. ZINC OCTOATE. [Link]

-

Goldstab. Know the Benefits & Applications of Zinc Octoate. [Link]

-

BDMAEE. advantages of using zinc octoate in industrial adhesives and sealants. [Link]

-

American Elements. Zinc 2-Ethylhexanoate. [Link]

-

Desire Chemicals Pvt. Ltd. Zinc Octoate. [Link]

- Google Patents.

-

American Elements. Zinc Octoate. [Link]

-

Shanghai Taoyuan Cobalt Co., Ltd. Zinc Octoate. [Link]

-

BDMAEE. sustainable material development with zinc octoate in green chemistry. [Link]

-

ResearchGate. Synthesis of SnO 2 and ZnO Colloidal Nanocrystals from the Decomposition of Tin(II) 2-Ethylhexanoate and Zinc(II) 2-Ethylhexanoate | Request PDF. [Link]

-

National Institutes of Health (NIH), PubChem. Zinc 2-ethylhexanoate. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Zinc bis(2-ethylhexanoate). [Link]

-

Watson International. Zinc Octoate CAS 136-53-8. [Link]

-

Prakash Chemicals International. Zinc Octoate | PCIPL. [Link]

-

Nama Group. Zinc 2-ethylhexanoate. [Link]

-

Stanford Advanced Materials. Zinc 2-Ethylhexanoate CAS #: 136-53-8. [Link]

-

SevenPH Interchem. Zinc Octoate Manufacturer CASNo. 85203-82-23. [Link]

Sources

- 1. Zinc Octoate 22% Online | Zinc Octoate 22% Manufacturer and Suppliers [scimplify.com]

- 2. Know the Benefits & Applications of Zinc Octoate - Goldstab [goldstab.com]

- 3. bdmaee.net [bdmaee.net]

- 4. tygychem.com [tygychem.com]

- 5. Ethylhexanoic acid zinc salt | 136-53-8 [chemicalbook.com]

- 6. nama-group.com [nama-group.com]

- 7. Zinc 2-Ethylhexanoate|Catalyst & Polymer Additive [benchchem.com]

- 8. shepchem.com [shepchem.com]

- 9. Zinc 2-ethylhexanoate | C16H30O4Zn | CID 61083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. watson-int.com [watson-int.com]

- 11. Zinc 2-EthylhexanoateCAS #: 136-53-8 [eforu-chemical.com]

- 12. americanelements.com [americanelements.com]

- 13. parchem.com [parchem.com]

- 14. bdmaee.net [bdmaee.net]

- 15. Desire Chemicals Pvt. Ltd. [desirechemicals.com]

- 16. Zinc Octoate | PCIPL [pciplindia.com]

Solubility of ethylhexanoic acid zinc salt in organic solvents

Title: Technical Guide: Solubility Profile & Application of Zinc 2-Ethylhexanoate in Pharmaceutical Polymer Synthesis

Executive Summary

Zinc 2-ethylhexanoate (CAS: 136-53-8), often referred to as Zinc Octoate, is a lipophilic metal carboxylate serving as a critical Lewis acid catalyst in the synthesis of biodegradable polyesters (PLA, PLGA) and polyurethane matrices. Unlike simple inorganic zinc salts, its unique molecular architecture—a central zinc cation shielded by bulky, branched 2-ethylhexyl ligands—confers high solubility in non-polar to moderately polar organic solvents while rendering it sensitive to hydrolytic degradation.

This guide provides researchers with a definitive solubility matrix, thermodynamic mechanisms, and validated protocols for handling, solubilization, and remediation of residual zinc in pharmaceutical applications.

Molecular Architecture & Solvation Mechanism

The solubility of Zinc 2-ethylhexanoate is dictated by the "Ligand-Shielding Effect." The central Zn²⁺ ion (d¹⁰ configuration) acts as a Lewis acid but is sterically enveloped by two 2-ethylhexanoate ligands.

-

The Lipophilic Shell: The branched 2-ethylhexyl chains create a high-volume, non-polar domain around the metal center. This disrupts the crystal lattice energy, allowing solvent penetration by low-polarity molecules.

-

The Coordination Core: Solvents with moderate electron-donating capability (Lewis bases like THF or Ketones) can coordinate with the Zinc center, stabilizing the solution state, provided they do not introduce steric clashes.

Figure 1: Dual-mechanism solvation. Non-polar solvents interact with the ligand shell, while polar aprotic solvents stabilize the metal core.

Solvent Compatibility Matrix

The following data categorizes solvent compatibility based on experimental observation and dielectric constants.

Critical Note: All solvents must be anhydrous (<50 ppm water). Presence of moisture triggers rapid hydrolysis, forming insoluble basic zinc salts.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Hydrocarbons | Toluene, Xylene | Excellent | High affinity for the aliphatic ethylhexyl tail. Preferred for bulk polymerization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solvation power; standard for PLA/PLGA processing. |

| Ethers | THF, 1,4-Dioxane | Good | Ether oxygen coordinates to Zn, stabilizing the complex. |

| Esters | Ethyl Acetate | Moderate/Good | Compatible, but transesterification risks exist at high temperatures (>150°C). |

| Ketones | Acetone, MEK | Moderate | Soluble, but less stable over long-term storage due to potential aldol-type side reactions. |

| Alcohols | Ethanol, Isopropanol | Conditional | Soluble, but NOT RECOMMENDED . Risk of alcoholysis (ligand exchange) forming zinc alkoxides. |

| Polar Protics | Water | Insoluble | Incompatible. Causes immediate hydrolysis and precipitation. |

Thermodynamics: Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvent systems or polymer blends, we utilize the Hansen Solubility Parameters.[1] While the exact HSP for the zinc salt is complex due to the metal core, the ligand contribution dominates the interaction radius.

-

Dispersion (

): High. The molecule relies heavily on dispersion forces from the hydrocarbon chain. -

Polarity (

): Low to Moderate. The symmetry of the carboxylate reduces the net dipole. -

Hydrogen Bonding (

): Low. It acts primarily as a proton acceptor (via carbonyl oxygen) but has no donor protons.

Estimated Compatibility Zone:

Implication: Solvents falling within this "Hansen Sphere" (e.g., Toluene, Chloroform) will dissolve the salt with minimal energy penalty. Solvents with high

Application in Drug Development: PLA/PLGA Synthesis

In pharmaceutical contexts, Zinc 2-ethylhexanoate is a lower-toxicity alternative to Stannous Octoate (Tin(II) 2-ethylhexanoate) for catalyzing the Ring-Opening Polymerization (ROP) of Lactide and Glycolide.

The Challenge: While effective, the catalyst must be removed or quantified to meet ICH Q3D guidelines for elemental impurities. The limit for parenteral Zinc is relatively high (compared to Lead/Cadmium), but "catalyst-free" polymers are often required for specific degradation profiles.

Figure 2: Workflow for Zn-catalyzed PLA synthesis and purification.

Experimental Protocols

Protocol A: Self-Validating Solubility Testing

Objective: Determine precise solubility limits while ruling out moisture interference.

-

Preparation: Dry all glassware at 120°C for 2 hours. Purge with Nitrogen.

-

Solvent Check: Measure water content of the solvent (e.g., Toluene) using Karl Fischer Titration . Result must be <50 ppm.

-

Addition: Add 1.0 g of Zinc 2-ethylhexanoate (viscous liquid) to a vial.

-

Titration: Add solvent in 0.5 mL increments under constant stirring at 25°C.

-

Observation:

-

Validation: If "Soluble," add 1 drop of water. If immediate white precipitate forms (Basic Zinc Salt), the initial solubility was true, and the precipitate confirms the identity of the zinc species.

Protocol B: Catalyst Removal (Purification)

Context: Removing residual Zn from a PLGA polymer matrix.

-

Dissolution: Dissolve crude polymer (containing Zn) in Dichloromethane (DCM) at 10% w/v.

-

Precipitation: Slowly drip the DCM solution into a 10x excess volume of cold Methanol or Hexane (depending on polymer MW).

-

Filtration: Filter the polymer precipitate.

-

Wash: Wash the filter cake with fresh Methanol.

-

Drying: Vacuum dry to remove solvents.

Protocol C: Residual Zinc Analysis (ICP-MS)

Standard: USP <233> Elemental Impurities.

-

Digestion: Weigh 100 mg of polymer. Digest in a closed-vessel microwave system using concentrated HNO₃.

-

Dilution: Dilute with deionized water to reach <5% acid concentration.

-

Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring Zn isotope masses (66Zn, 64Zn).

-

Calibration: Use NIST-traceable Zinc standards in the same acid matrix.

Handling & Stability: The Hydrolysis Trap

The most common failure mode in using Zinc 2-ethylhexanoate is hydrolysis .

Reaction:

The formation of "Basic Zinc Octoate" (Zn(OH)(Oct)) results in a gelatinous white precipitate that is insoluble in most organic solvents.

Prevention Strategy:

-

Store under inert atmosphere (Nitrogen/Argon).

-

Use molecular sieves in solvent stocks.

-

If a stock solution becomes hazy, it cannot be recovered by heating; it must be filtered or discarded.

References

-

American Elements. (n.d.). Zinc 2-Ethylhexanoate.[2][4][7][8][9] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 61083, Zinc 2-ethylhexanoate. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for HSP values).

-

Idris, Z. M., et al. (2023). Lactide Synthesis Using ZnO Aqueous Nanoparticles as Catalysts. MDPI. Retrieved from [Link] (Demonstrates Zinc catalysis in PLA synthesis).

-

European Chemicals Agency (ECHA). (n.d.).[8] Registration Dossier: Zinc bis(2-ethylhexanoate). Retrieved from [Link][8]

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. CAS 136-53-8: Zinc ethylhexanoate | CymitQuimica [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Zinc 2-ethylhexanoate | C16H30O4Zn | CID 61083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tin(ii) 2-ethylhexanoate catalysed methanolysis of end-of-life poly(lactide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Toxicity Profile of Zinc 2-Ethylhexanoate in Biomedical Polymer Synthesis

Topic: Toxicity Profile of Zinc 2-Ethylhexanoate for Biomedical Polymers Content Type: Technical Whitepaper Audience: Researchers, Polymer Scientists, Drug Delivery Systems (DDS) Engineers

Executive Summary

The transition from tin-based catalysts (e.g., Stannous Octoate) to zinc-based alternatives in the Ring-Opening Polymerization (ROP) of lactones (PLA, PCL, PLGA) is driven by the demand for higher biocompatibility. However, the safety profile of Zinc 2-ethylhexanoate (Zn(2-EH)₂) is frequently oversimplified as "non-toxic" due to the physiological status of zinc.

This guide provides a rigorous toxicological deconstruction of Zn(2-EH)₂. It argues that while the metal center (Zn²⁺) offers a superior safety margin compared to Tin (Sn²⁺), the ligand—2-ethylhexanoate (2-EHA) —presents a persistent, often overlooked reproductive toxicity risk. We present a validated framework for assessing, quantifying, and mitigating these risks in biomedical polymer manufacturing.

Physicochemical Identity & The "Octoate" Nomenclature Trap

In industrial parlance, "Zinc Octoate" and "Stannous Octoate" are ubiquitous terms. Chemically, these are rarely linear octanoates but rather 2-ethylhexanoates . This distinction is toxicologically critical because the branched structure of 2-ethylhexanoic acid confers specific biological activities distinct from linear fatty acids.

-

Chemical Name: Zinc bis(2-ethylhexanoate)

-

CAS Number: 136-53-8

-

Molecular Formula: C₁₆H₃₀O₄Zn

-

Solubility: Soluble in organic solvents (toluene, THF); insoluble in water (hydrolyzes).

Critical Insight: The ligand component (2-ethylhexanoate) is identical in both Zinc and Stannous catalysts. Therefore, the "safety upgrade" of switching to Zinc rests entirely on the metal cation, not the organic framework.

Mechanisms of Toxicity: The Dual-Component Threat

To accurately profile toxicity, Zn(2-EH)₂ must be viewed not as a single entity, but as a complex that dissociates into two distinct toxicological agents upon contact with biological fluids or during polymer degradation.

Component A: The Metal Center (Zinc)

Zinc is an essential trace element (RDA ~11 mg/day), unlike Tin, which is a xenobiotic. However, intracellular zinc homeostasis is tightly regulated.

-

Mechanism: At high residual concentrations (catalyst overload), free Zn²⁺ overrides metallothionein buffering.

-

Mitochondrial Toxicity: Excess Zn²⁺ accumulates in the mitochondria, disrupting the electron transport chain, promoting Reactive Oxygen Species (ROS) generation, and triggering the intrinsic apoptotic pathway (Caspase-9 activation).

-

Threshold: In vitro cytotoxicity (IC50) for zinc salts in fibroblasts typically ranges from 30–50 µg/mL .

Component B: The Ligand (2-Ethylhexanoic Acid)

This is the silent hazard. 2-EHA is a structural analogue of Valproic Acid , a known teratogen.

-

Reproductive Toxicity: Classified as a Category 2 Reproductive Toxicant (GHS).

-

Mechanism: 2-EHA interferes with histone deacetylases (HDAC) and alters gene expression during embryogenesis. It has been linked to skeletal variations and reduced fetal weight in rodent models.

-

Risk Context: While the polymer matrix (e.g., PLA) degrades into harmless lactic acid, the residual catalyst releases 2-EHA.

Visualization: The Dual-Toxicity Pathway

Figure 1: Deconstruction of Zinc 2-ethylhexanoate toxicity into metal-mediated mitochondrial stress and ligand-mediated reproductive toxicity.

Comparative Safety Profile: Zn(2-EH)₂ vs. Sn(Oct)₂

The industry standard, Stannous Octoate (Sn(Oct)₂), carries a heavier regulatory burden due to the accumulation of Tin.

| Parameter | Stannous Octoate (Sn(Oct)₂) | Zinc 2-Ethylhexanoate (Zn(2-EH)₂) | Verdict |

| Metal Class (ICH Q3D) | Class 3 (Oral PDE: 6400 µ g/day ) | Class 4 / Low Toxicity (High PDE) | Zn Superior |

| Ligand Risk | Repro Tox Cat 2 (2-EHA) | Repro Tox Cat 2 (2-EHA) | Equal Risk |

| Acute Oral LD50 (Rat) | ~3,400 mg/kg | ~3,500 - 5,000 mg/kg | Comparable |

| Clearance | Tin accumulates in bone/kidney | Zinc is metabolically regulated | Zn Superior |

| FDA Status | Approved for specific sutures | Generally Recognized as Safe (GRAS) components | Context Dependent |

Expert Insight: The switch to Zinc eliminates the long-term heavy metal accumulation risk but does not remove the reproductive toxicity risk associated with the ligand. Therefore, purification protocols must be just as stringent.

Experimental Protocol: Synthesis & Purification

To ensure biomedical compliance (ISO 10993), the polymer must be purified to reduce residual Zn and 2-EHA below toxic thresholds.

A. Polymerization (Standard ROP)

-

Reactants: L-Lactide (recrystallized x2), Zn(2-EH)₂ (0.05 mol% relative to monomer).

-

Conditions: Bulk polymerization at 140°C for 4-8 hours under Argon.

-

Observation: Zn(2-EH)₂ yields slower kinetics than Sn(Oct)₂ but produces polymers with lower transesterification (less yellowing).

B. Purification (The Critical Safety Step)

Do not rely on simple evaporation. The catalyst is non-volatile.

-

Dissolution: Dissolve crude polymer in Chloroform or Dichloromethane (10% w/v).

-

Precipitation: Dropwise addition into cold Methanol or Ethanol (10x volume excess).

-

Wash: Repeat precipitation 2x.

-

Drying: Vacuum oven at 40°C for 48h to remove solvents.

C. Validation (Quantification)

-

Zinc Content: Digest polymer in HNO₃; analyze via ICP-MS . Target: < 20 ppm.

-

Ligand Residue: Hydrolyze polymer sample; extract with hexane; analyze via GC-MS or HPLC . Target: Below PDE limits calculated via ISO 10993-17.

Visualization: Safety Validation Workflow

Figure 2: Purification workflow to ensure removal of cytotoxic residues.

Regulatory & Compliance (ISO 10993)

When submitting a device containing polymers synthesized with Zn(2-EH)₂:

-

Biological Evaluation Plan (BEP): Explicitly address the catalyst residues.

-

Cytotoxicity (ISO 10993-5):

-

Perform MEM Elution assay.

-

If cell viability < 70%, investigate Zinc levels in the extract.

-

-

Chemical Characterization (ISO 10993-18):

-

Toxicological Risk Assessment (TRA):

-

Calculate the Permissible Daily Exposure (PDE) for 2-EHA based on patient body weight and device contact duration.

-

Note: Even if Zinc is safe, 2-EHA limits may dictate the maximum allowable residue.

-

References

-

European Chemicals Agency (ECHA). (n.d.). 2-ethylhexanoic acid - Substance Information. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

-

PubChem. (n.d.). Zinc 2-ethylhexanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

- Schwach, G., Coudane, J., Engel, R., & Vert, M. (1997). More about the polymerization of lactides in the presence of stannous octoate. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for Sn vs Zn comparison).

-

World Health Organization (WHO). (n.d.). Zinc Environmental Health Criteria. Retrieved from [Link]

Sources

Thermal Stability and Decomposition Profile of Zinc Octoate: A Technical Deep Dive

Topic: Thermal Stability and Decomposition Temperature of Zinc Octoate (Zinc 2-ethylhexanoate) Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Zinc Octoate (Zinc 2-ethylhexanoate) is a ubiquitous organometallic coordination complex serving as a critical catalyst in polymer synthesis (polyurethanes, polyesters) and an emerging stabilizer in pharmaceutical formulations.[1] Its utility is defined by a specific thermal window: it must remain stable enough to catalyze reactions at elevated temperatures (60°C–150°C) yet decompose cleanly into inorganic residues (ZnO) without toxic byproducts at sintering or disposal temperatures.

This guide provides a definitive analysis of the thermal stability, decomposition mechanism, and experimental validation protocols for Zinc Octoate, synthesized for researchers requiring precise control over catalytic behavior and material purity.

Chemical Identity and Physicochemical Profile

Before analyzing thermal behavior, we must establish the precise chemical identity, as "Zinc Octoate" is a commercial trade name often applied loosely to Zinc 2-ethylhexanoate.

| Property | Specification |

| IUPAC Name | Zinc bis(2-ethylhexanoate) |

| CAS Number | 136-53-8 |

| Molecular Formula | C₁₆H₃₀O₄Zn |

| Molecular Weight | ~351.80 g/mol |

| Physical State | Viscous liquid (commercial) or low-melting solid (pure) |

| Coordination Geometry | Often exists as a bridging carboxylate polymer in neat form, reducing to monomeric/dimeric species in solution. |

Application Scientist Note: Commercial "Zinc Octoate" is frequently supplied as a solution (e.g., in mineral spirits or glycols). The thermal data presented below refers to the neat salt unless otherwise specified. Solvent evaporation (Flash off) will occur significantly below the salt's decomposition temperature.

Thermal Stability Profile

The thermal degradation of Zinc Octoate is not a singular event but a multi-stage process.[2] Understanding these stages is critical for preventing premature catalyst deactivation or unwanted residue formation.

Key Thermal Thresholds (Thermogravimetric Analysis - TGA)

| Stage | Temperature Range | Phenomenon | Implication for Application |

| Phase I | Ambient – 150°C | Volatilization of Solvents/Moisture | Loss of carrier solvents (if used). No structural damage to the catalyst. |

| Phase II | 200°C – 220°C | Onset of Decomposition (Tonset) | Critical Limit. Ligand instability begins. Upper limit for processing without degradation. |

| Phase III | 300°C – 375°C | Maximum Degradation Rate (Tmax) | Rapid decarboxylation and ligand scission. Active catalyst is destroyed. |

| Phase IV | > 450°C | Mineralization | Conversion to inorganic Zinc Oxide (ZnO) residue. |

The "Stability Window"

For polyurethane foaming or polyester curing, the reaction exotherms often reach 120°C–160°C. Zinc Octoate is ideal here because its Tonset (>200°C) provides a safety margin, ensuring the catalyst remains active throughout the polymerization phase before degrading during any subsequent high-heat annealing or sterilization steps.

Decomposition Mechanism

The decomposition of Zinc 2-ethylhexanoate follows a radical-mediated decarboxylation pathway. Unlike simple ionic salts, the organic ligands (2-ethylhexanoate) undergo homolytic cleavage.

Mechanistic Pathway

-

Ligand Scission: At elevated temperatures (>220°C), the Zn-O bond weakens.

-

Decarboxylation: The carboxylate group releases CO₂, generating alkyl radicals.

-

Radical Recombination/Oxidation: The remaining organic chains form ketones (typically 7-pentadecanone derivatives) or alkenes depending on oxygen availability.

-

Oxide Formation: The zinc core oxidizes to form thermodynamically stable Zinc Oxide (ZnO).

Pathway Visualization

The following diagram illustrates the transformation from the active organometallic complex to the inorganic residue.

Figure 1: Thermal decomposition pathway of Zinc Octoate, highlighting the transition from active catalyst to inorganic residue.

Experimental Validation Protocol

As a scientist, relying on vendor data sheets is insufficient for critical drug development or precision polymer engineering. You must validate the thermal profile of your specific lot, especially to detect solvates or impurities.

Protocol: Simultaneous TGA/DSC Analysis

This protocol ensures a self-validating dataset by correlating mass loss (TGA) with heat flow (DSC).

Objective: Determine

Reagents & Equipment:

-

Sample: 10–15 mg Zinc Octoate (Neat).

-

Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT or Mettler Toledo).

-

Purge Gas: Nitrogen (inert) for mechanism study; Air (oxidative) for ash determination.

Workflow:

Figure 2: Step-by-step experimental workflow for thermal characterization.

Data Interpretation Guide:

-

Solvent Check: Look for weight loss <150°C. If >2%, your sample is solvated or hygroscopic.

-

Decomposition Onset: Locate the first derivative peak (DTG) or the point where the TGA curve deviates from the baseline (typically ~200°C).

-

Residue Verification: Calculate theoretical ZnO yield.

-

MW Zn(Oct)₂ ≈ 351.8 g/mol .[3]

-

MW ZnO ≈ 81.4 g/mol .

-

Theoretical Residue % =

. -

Note: If your TGA residue is significantly lower, the zinc may have sublimed (rare) or the initial sample contained excess solvent. If higher, incomplete oxidation occurred.

-

Implications for Applications

Pharmaceutical & Biomedical

In drug development, Zinc Octoate is exploring niches in antimicrobial formulations and as a stabilizer.

-

Purity Criticality: The thermal stability ensures the molecule survives sterilization autoclaving (121°C) without degradation.

-

Safety: The decomposition product, 2-ethylhexanoic acid (2-EHA), is a known reprotoxin. Therefore, formulations must ensure no thermal breakdown occurs in vivo . The high decomposition temp (>200°C) is advantageous here, as physiological temps (37°C) are well within the stability zone.

Polymer Catalysis (PU & Polyesters)

-

Reaction Control: In Polyurethane (PU) foams, the reaction is highly exothermic. Zinc Octoate is preferred over Tin catalysts in some applications because it hydrolyzes less and withstands the "bun" exotherm (often 140°C–160°C) without losing activity, yet degrades during final curing/fire-retardant testing to leave safe ZnO.

Safety and Handling

While thermally stable, the ligand (2-ethylhexanoic acid) dictates the toxicity profile.

-

Hazard: Suspected of damaging the unborn child (Reprotoxic Category 2).

-

Handling: Use standard PPE. Avoid generating dust/mists.

-

Storage: Store below 30°C to prevent slow hydrolysis or viscosity changes, although thermal decomposition will not occur under standard storage conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61083, Zinc 2-ethylhexanoate. Retrieved from [Link]

-

Ataman Kimya (n.d.). Zinc Octoate: Synthesis, Properties, and Applications. Retrieved from [Link]

-

MDPI (2020). Thermal Degradation Kinetics of ZnO/polyester Nanocomposites. (Contextual data on Zinc carboxylate degradation behavior). Retrieved from [Link]

-

Goldstab Organics (n.d.). Benefits & Applications of Zinc Octoate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Using Zinc 2-Ethylhexanoate in Polyurethane Synthesis

Abstract

This guide details the protocol for utilizing Zinc 2-ethylhexanoate (Zn(2-EH)₂, often commercially referred to as Zinc Octoate) as a non-toxic, "green" alternative to organotin catalysts (e.g., DBTDL) in polyurethane synthesis. While organotins are highly active at room temperature, they pose significant neurotoxic and immunotoxic risks. Zinc 2-ethylhexanoate offers a distinct kinetic profile: it functions as a delayed-action (latent) catalyst , providing extended pot life and requiring thermal activation to reach full cure rates. This protocol emphasizes strict moisture control and thermal management to leverage the catalyst's benefits while mitigating its susceptibility to side reactions (urea formation).

Mechanistic Insight & Causality

The Lewis Acid Mechanism

Unlike tertiary amines that catalyze via protonation/deprotonation, Zinc 2-ethylhexanoate acts as a Lewis acid. The zinc center coordinates with the oxygen atom of the isocyanate's carbonyl group, increasing the electrophilicity of the carbon atom. This facilitates the nucleophilic attack by the hydroxyl group of the polyol.

Key Characteristic - Latency: Zinc is a "softer" Lewis acid compared to Tin (Sn) or Bismuth (Bi). At room temperature, the coordination complex is relatively stable, resulting in slow reaction kinetics (long pot life).[1] Upon heating (typically >60°C), the ligand exchange rate increases, driving the polymerization rapidly.

Selectivity and Moisture Sensitivity

Critical Distinction: Unlike Zirconium catalysts, which are highly selective for the urethane (NCO-OH) reaction, Zinc carboxylates show moderate selectivity and can catalyze the isocyanate-water reaction (NCO-H₂O) if moisture is present, leading to urea formation and CO₂ gassing.

-

Implication: This protocol mandates rigorous drying of reagents. Zinc is not a "scavenger" for moisture; it requires a dry system to produce bubble-free elastomers.

Mechanistic Diagram

The following diagram illustrates the coordination activation and the competing pathways.[2]

Caption: Figure 1. Lewis acid activation mechanism of Zinc 2-ethylhexanoate. Note the competing pathway with water if reagents are not dried.

Material Selection & Preparation[3]

Reagents

| Component | Specification | Notes |

| Catalyst | Zinc 2-ethylhexanoate (18-22% Zn content) | Liquid at RT. Keep container tightly sealed to prevent hydrolysis. |

| Polyol | Polyether or Polyester Polyol | MUST be dried to <0.05% water content. |

| Isocyanate | MDI, TDI, or Aliphatic (HDI/IPDI) | Aliphatic isocyanates are less reactive and benefit significantly from Zn catalysis. |

| Solvent | Anhydrous Toluene/DMF (Optional) | Only for solution polymerization. |

Catalyst Loading Guidelines

Zinc is less active than DBTDL.[3] A direct 1:1 substitution by weight often results in under-cure.

-

Standard Starting Point: 0.05% to 0.20% (wt/wt on total resin).

-

High-Heat Cure (>80°C): 0.02% to 0.05%.

-

Room Temp Cure: Not recommended as sole catalyst. Combine with a tertiary amine (e.g., DABCO) or use higher loading (0.5%+).

Experimental Protocol: Synthesis of PU Elastomer

Objective: Synthesize a bubble-free, thermally cured polyurethane elastomer using a 2-component (2K) system.

Phase 1: Pre-Process Preparation (Critical)

-

Dehydration: Heat the polyol to 100°C under full vacuum (<1 mbar) for 2 hours.

-

Validation: Verify moisture content via Karl Fischer titration is <0.03%.

-

-

Degassing: Degas the isocyanate separately under vacuum at room temperature for 15 minutes to remove dissolved air.

Phase 2: Mixing & Catalysis

-

Weighing: Weigh the dried polyol into a polypropylene mixing cup.

-

Catalyst Addition: Add Zinc 2-ethylhexanoate to the polyol side.

-

Technique: Do not add catalyst to the isocyanate directly, as it may cause premature dimerization/trimerization upon storage.

-

Dispersion: Mix the polyol + catalyst at 2000 RPM (SpeedMixer) or vigorously by hand for 1 minute.

-

-

Isocyanate Addition: Add the calculated amount of isocyanate (Index 1.00 - 1.05).

-

Final Mix: Mix for 45-60 seconds.

-

Observation: The mixture should remain clear and not exotherm significantly immediately (demonstrating the "delayed action" of Zinc).

-

Phase 3: Degassing & Casting

-

Vacuum Step: Place the mixed cup under vacuum.

-

Action: "Burp" the vacuum (cycle pressure) to prevent foam-over. Hold until bubbles collapse (approx. 2-3 mins).

-

-

Casting: Pour the resin into a pre-heated mold (mold temp: 60-80°C).

-

Note: A cold mold will act as a heat sink, potentially stalling the Zinc catalyst at the interface, leading to surface tackiness.

-

Phase 4: Curing Profile

Zinc requires thermal energy to overcome the activation barrier effectively.

-

Standard Cure: 80°C for 4-16 hours (depending on loading).

-

Post Cure: 100°C for 2 hours (to maximize crosslink density).

Workflow Visualization

Caption: Figure 2.[4] Step-by-step experimental workflow for Zinc-catalyzed PU synthesis.

Optimization & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Bubbles / Foaming | Moisture contamination | Re-dry polyol; check vacuum seal; reduce humidity in lab. |

| Surface Tackiness | Oxygen inhibition or cold mold | Use Nitrogen blanket; Ensure mold is pre-heated to >60°C. |

| Slow Cure | Insufficient heat or low catalyst | Increase cure temp to 90°C; Increase Zn loading to 0.3%. |

| Phase Separation | Catalyst incompatibility | Predissolve Zn(2-EH)₂ in a small amount of solvent or polyol masterbatch. |

| Short Pot Life | Loading too high | Reduce Zn loading; ensure initial mix temp is <25°C. |

Safety & Toxicity Comparison

Zinc 2-ethylhexanoate is classified as an irritant but lacks the severe systemic toxicity of organotins.

-

Organotins (DBTDL): Known immunotoxins, potential reproductive toxins, bioaccumulative.

-

Zinc 2-ethylhexanoate: Generally Recognized as Safe (GRAS) in many indirect food contact applications (check specific regulations).

-

Handling: Wear standard PPE (gloves, goggles). Dispose of as chemical waste, but with lower environmental hazard classification than Tin or Mercury compounds.

References

-

TIB Chemicals. (n.d.). Zinc based catalysts - TIB Chemicals. Retrieved October 26, 2023, from [Link]

-

Patcham. (n.d.). Metal-Based Catalysts for Polyurethanes and Polyisocyanurates. Retrieved October 26, 2023, from [Link]

-

American Coatings Association. (2010). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Paint & Coatings Industry.[3][4][5] Retrieved October 26, 2023, from [Link]

- Google Patents. (2013). Zinc(II) complex compounds as catalysts for polyurethane compositions (US20140296427A1).

-

Royal Society of Chemistry. (2020). Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Materials Advances. Retrieved October 26, 2023, from [Link]

-

CDC/NIOSH. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved October 26, 2023, from [Link]

Sources

- 1. US20140296427A1 - Zinc(ii) complex compounds as catalysts for polyurethane compositions - Google Patents [patents.google.com]

- 2. WO2013087680A1 - Zinc(ii) complex compounds as catalysts for polyurethane compositions - Google Patents [patents.google.com]

- 3. paint.org [paint.org]

- 4. researchgate.net [researchgate.net]

- 5. bdmaee.net [bdmaee.net]

Catalytic ring-opening polymerization of epsilon-caprolactone with zinc salt

Application Note: High-Purity Synthesis of Poly( -caprolactone) via Zinc-Catalyzed Ring-Opening Polymerization

Abstract & Introduction

Poly(

Zinc is an endogenous trace element with a significantly higher safety threshold than tin. This Application Note details the protocol for the

Mechanistic Principles: Coordination-Insertion

The polymerization proceeds via a Coordination-Insertion Mechanism .[1][2] It is distinct from simple anionic or cationic polymerization, offering superior control over molecular weight (

-

Coordination: The carbonyl oxygen of the

-caprolactone (CL) monomer coordinates to the Lewis-acidic Zinc center. -

Nucleophilic Attack: The initiator (typically an alcohol,

) attacks the activated carbonyl carbon. -

Ring Opening: The acyl-oxygen bond cleaves, inserting the monomer into the Zn-O bond.

-

Propagation: The new chain end remains coordinated to the Zinc, ready for the next monomer insertion.

Reaction Pathway Diagram

Figure 1: The Coordination-Insertion cycle. Zinc activates the monomer; the polymer chain grows from the Zn-oxygen bond.

Pre-Analytical Protocol: Monomer Purification (Critical)

Expertise Note: The most common failure mode in Zinc-catalyzed ROP is low molecular weight due to water acting as a co-initiator. Commercial

Materials

- -Caprolactone (Commercial grade)

-

Calcium Hydride (

), coarse granules -

Vacuum Distillation Setup (Short path)

-

Molecular Sieves (4Å), activated

Purification Workflow

-

Drying: In a round-bottom flask, stir

-caprolactone with -

Distillation: Connect the flask to a vacuum distillation apparatus.

-

Apply vacuum (< 1 mmHg).[3]

-

Heat oil bath to approx.

(boiling point of -

Discard the first 10% of the distillate (contains volatile impurities).

-

Discard the last 10% (prevents oligomer carryover).

-

Collect the middle fraction directly into a flame-dried Schlenk flask.

-

-

Storage: Store over activated 4Å molecular sieves under Argon if not using immediately.

Core Protocol: Bulk Polymerization

Target: Poly(

Reagents

-

Monomer: Purified

-Caprolactone (10 g, 87.6 mmol). -

Catalyst: Zinc 2-ethylhexanoate (

). -

Initiator: Benzyl Alcohol (dried over molecular sieves).

-

Quenching Agent: Methanol + 1% HCl.

Step-by-Step Procedure

-

Reactor Prep: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

-

Charge Reagents:

-

Under Argon flow, add 10 g of Purified

-CL . -

Add 94.7 mg (0.876 mmol) of Benzyl Alcohol (Initiator).

-

Add 10

L of

-

-

Deoxygenation: Perform 3 Freeze-Pump-Thaw cycles to remove dissolved oxygen.

-

Polymerization:

-

Immerse the sealed Schlenk tube in a thermostated oil bath at

. -

Stir at 300 RPM.

-

Reaction Time: 24 to 48 hours.[4]

-

Observation: Viscosity will increase significantly. The stir bar may stop; this is normal for bulk polymerization.

-

-

Quenching:

-

Remove from heat and cool to room temperature.

-

Dissolve the solid crude polymer in a minimal amount of Dichloromethane (DCM) (approx 20 mL).

-

Pour the DCM solution dropwise into 200 mL of cold Acidic Methanol under vigorous stirring to precipitate the polymer and remove the catalyst.

-

-

Isolation: Filter the white precipitate and dry under vacuum at

for 24 hours.

Data Analysis & Characterization

Comparative Kinetics: Zinc vs. Tin

Zinc is safer but slower. The table below highlights the operational differences required for protocol adjustment.

| Parameter | Tin(II) Octoate ( | Zinc(II) Octoate ( | Implication |

| Reaction Rate ( | Fast ( | Slow ( | Zn requires longer reaction times (24-48h vs 4-6h). |

| Toxicity (LD50) | ~585 mg/kg (Rat, oral) | >5000 mg/kg (Rat, oral) | Zn is preferred for implantable devices. |

| Transesterification | High at > | Moderate | Zn yields lower PDI (1.1 - 1.3) if temp is controlled.[5] |

| FDA Status | Approved (with limits) | GRAS (Generally Recognized as Safe) | Zn simplifies regulatory pathways. |

Validation Workflow

To confirm the success of the polymerization, follow this characterization logic:

Figure 2: Analytical workflow for validating polymer quality.

Troubleshooting & "Self-Validating" Checks

-

Issue: Low Molecular Weight (

<< Theoretical). -

Issue: High PDI (> 1.5).

-

Cause: Transesterification (back-biting) due to excessive temperature or reaction time.

-

Correction: Reduce temperature to

and extend time, or stop reaction at 90% conversion.

-

-

Issue: Yellow Discoloration.

-

Cause: Oxidation of the catalyst or monomer impurities.

-

Correction: Improve inert atmosphere (Argon vs Nitrogen) and ensure Freeze-Pump-Thaw is rigorous.

-

References

Sources

- 1. Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Synthesis of Polylactic Acid (PLA) via Zinc(II)-Catalyzed Ring-Opening Polymerization

Executive Summary & Rationale

While Tin(II) 2-ethylhexanoate (Sn(Oct)₂) remains the industrial gold standard for catalyzing the Ring-Opening Polymerization (ROP) of lactide due to its high reaction kinetics, its cytotoxicity presents a significant regulatory hurdle for implantable devices and drug delivery systems.

This Application Note details the protocol for synthesizing Polylactic Acid (PLA) using Zinc(II) 2-ethylhexanoate (Zn(Oct)₂) . Zinc catalysts offer a superior safety profile for biomedical applications (higher LD50) while maintaining sufficient catalytic activity to produce high molecular weight (MW) polymers.

Key Expert Insight: Unlike tin-catalyzed PLA, zinc-catalyzed PLA often exhibits slightly higher hydrophilicity and faster degradation rates in vivo. This unique property makes Zn-PLA particularly advantageous for short-to-medium-term drug release profiles where rapid clearance of the polymer matrix is desired after payload delivery.

Mechanistic Foundation

The polymerization proceeds via a Coordination-Insertion Mechanism .[1][2] The zinc catalyst activates the carbonyl oxygen of the lactide monomer, making the carbonyl carbon susceptible to nucleophilic attack by the initiator (an alcohol) or the propagating chain end.[1]

Reaction Pathway Visualization

Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of Lactide.[2][3][4] The Zinc center acts as a Lewis acid, activating the monomer for insertion into the metal-alkoxide bond.[1]

Pre-Experimental Considerations

Reagent Purity (The Critical Variable)

The most common failure mode in ROP is moisture. Water acts as a chain-transfer agent, drastically reducing molecular weight and increasing dispersity (Đ).

-

L-Lactide: Must be recrystallized. Commercial "99%" purity is insufficient for medical-grade synthesis.

-

Solvents: Toluene and Dichloromethane (DCM) must be anhydrous (<10 ppm H₂O).

-

Glassware: Silanized (optional but recommended) and flame-dried under vacuum.

Material Specifications

| Component | Specification | Function |

| Monomer | L-Lactide (recrystallized) | Polymer backbone source.[2][3][5][6][7][8][9] |

| Catalyst | Zinc(II) 2-ethylhexanoate | Lewis acid catalyst. |

| Initiator | 1-Dodecanol or Benzyl Alcohol | Controls MW via monomer:initiator ratio. |

| Solvent | Toluene (Anhydrous) | Reaction medium (if solution polymerization). |

| Quenching | Acetic Acid / HCl (dilute) | Deactivates the catalyst. |

Detailed Protocol

Phase 1: Monomer Purification (Day 1)

Rationale: Removing free acid and water impurities is non-negotiable for controlled ROP.

-

Dissolve crude L-Lactide in boiling anhydrous ethyl acetate (1:1 w/v).

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter crystals under an inert atmosphere (Nitrogen/Argon).

-

Dry crystals in a vacuum oven at 40°C for 24 hours over P₂O₅.

-

Validation: Check melting point. Pure L-Lactide melts sharply at 96–97°C . If <95°C, repeat recrystallization.

Phase 2: Catalyst Preparation

Rationale: Zn(Oct)₂ is viscous and difficult to weigh accurately in small amounts. A stock solution ensures precision.

-

In a glovebox or under active Nitrogen flow, dissolve Zn(Oct)₂ in anhydrous toluene to create a 0.1 M stock solution .

-

Seal in a crimp-top vial with a PTFE septum.

Phase 3: Bulk Polymerization (Day 2)

Rationale: Bulk polymerization (melt) is preferred over solution polymerization to maximize reaction rate and minimize solvent impurities in the final medical device.

-

Setup: Equip a heavy-walled Schlenk tube or ampoule with a magnetic stir bar. Flame dry under vacuum (3 cycles of vac/N₂ refill).

-

Loading: Under N₂ flow, add purified L-Lactide (e.g., 5.0 g, 34.7 mmol).

-

Initiator Addition: Add the co-initiator (e.g., 1-dodecanol).

-

Calculation: Target MW = (Moles Monomer / Moles Initiator) × 144.13.

-

Example: For 50 kDa target, use ~0.1 mmol alcohol.

-

-

Catalyst Addition: Add Zn(Oct)₂ stock solution via gastight syringe.

-

Standard Ratio: [Monomer]:[Catalyst] = 1000:1 to 5000:1.

-

Note: Zinc is slower than Tin; higher loadings (1000:1) are often required for reasonable times.

-

-

Devolatilization: Apply vacuum to the vessel for 30 minutes to remove the toluene introduced with the catalyst.

-

Reaction:

-

Seal the vessel (melt seal if using ampoule, or close PTFE valve).

-

Immerse in an oil bath pre-heated to 140°C .

-

Stir until the melt becomes too viscous (magnetic stirring usually stops at ~60% conversion).

-

Continue heating for 12–24 hours . (Zinc is slower than Tin; 2 hours is insufficient for high conversion).

-

Phase 4: Purification & Isolation (Day 3)

-

Quenching: Cool the vessel to room temperature. The polymer will be a hard solid.

-

Dissolution: Add DCM (approx 10 mL per gram of polymer) and stir until fully dissolved (may take 2-4 hours).

-

Precipitation:

-

Prepare a beaker with 10x volume of cold Methanol (-20°C) .

-

Slowly drip the DCM/Polymer solution into the vigorously stirred methanol.

-

PLA will precipitate as white fibers/flocculent.

-

-

Filtration: Collect polymer via vacuum filtration.

-

Drying: Dry in a vacuum oven at 40°C for 48 hours to remove residual solvents.

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of medical-grade PLA using Zinc catalyst.

Characterization & Troubleshooting

Standard Characterization Suite

-

¹H-NMR (CDCl₃): Confirm polymer structure.

-

Methine quartet: ~5.16 ppm.

-

Methyl doublet: ~1.58 ppm.

-

End-group analysis: Calculate absolute MW by comparing backbone signals to initiator signals.

-

-

GPC (Gel Permeation Chromatography): Determine Mw, Mn, and Dispersity (Đ).

-

Target Đ: 1.2 – 1.6 (Zinc systems typically yield slightly broader distributions than Tin).

-

-

DSC (Differential Scanning Calorimetry):

-

Tg: ~60°C.

-

Tm: 170–180°C (High optical purity L-PLA).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Molecular Weight | Wet monomer or initiator overdose. | Re-dry monomer (KF titration <50 ppm). Check initiator calculations. |

| Brown/Yellow Discoloration | Oxidation or Overheating. | Ensure strict N₂ atmosphere. Reduce temp to 130°C. |

| Low Conversion (<80%) | Reaction time too short for Zinc. | Extend reaction time to 24-48h or increase catalyst loading. |

| Broad Dispersity (Đ > 2.0) | Transesterification (Back-biting). | Stop reaction earlier (before 95% conversion). Lower temperature. |

References

-

Hyon, S.-H., et al. (1997). Synthesis of polylactides with different molecular weights. Biomaterials, 18(22), 1503-1508. Link

- Kricheldorf, H. R. (2001). Syntheses of biodegradable and biocompatible polymers by means of bismuth catalysts. Chem. Rev., 109(11).

- Schwab, L., et al. (2008). Ring-opening polymerization of lactide by zinc catalysts. Dalton Transactions. (Detailed kinetics of Zn vs Sn).

-

Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience. Link

- FDA Guidance. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on the mechanism of the lactide polymerization with highly active zinc guanidine catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. mdpi.com [mdpi.com]

- 5. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of stannous octoate or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0657447A1 - Method for purification of lactide - Google Patents [patents.google.com]

Advanced Protocol: Zinc 2-Ethylhexanoate Dosage & Optimization for Silane Crosslinking

Application Note: AN-ZnSi-2026

Executive Summary

The transition from organotin catalysts (e.g., DBTDL, DOTL) to non-toxic alternatives is a critical directive in modern polymer science, driven by REACH regulations (Annex XVII) and increasing scrutiny on extractables in pharmaceutical packaging. Zinc 2-ethylhexanoate (Zn-2EH) presents a viable, biocompatible alternative for the silane crosslinking of polyethylene (PEX-b) and other silane-grafted polyolefins.

However, Zn-2EH is not a 1:1 drop-in replacement. It operates via a distinct Lewis acid mechanism that requires specific dosage calibration to balance scorch safety (premature curing) against cure efficiency (crosslink density). This guide provides a validated protocol for determining optimal dosage rates, typically requiring a 3x–10x concentration factor compared to tin to achieve equivalent Hot Set performance.

Part 1: The Mechanistic Shift (Tin vs. Zinc)

To optimize dosage, one must understand the kinetic difference. Organotins function via a "push-pull" mechanism that is highly active but prone to toxicity. Zinc 2-ethylhexanoate functions as a Lewis acid, activating the silicon center for nucleophilic attack by water (hydrolysis) or silanol (condensation).

Mechanism of Action[1][2][3][4][5][6][7][8]

-

Hydrolysis: The Zinc ion coordinates with the methoxy/ethoxy group on the silane, making the silicon atom more electrophilic and susceptible to attack by moisture.

-

Condensation: Zinc facilitates the formation of the siloxane (Si-O-Si) bridge, expelling alcohol.

Key Insight: Zinc is sterically hindered by the 2-ethylhexanoate ligands and is electronically less active than tin. Consequently, it provides superior scorch resistance (longer pot life) but requires higher loading or elevated curing temperatures to drive the reaction to completion.

Figure 1: Lewis acid activation pathway of silane hydrolysis and condensation by Zinc 2-ethylhexanoate.

Part 2: Dosage Guidelines & Formulation

Unlike DBTDL, which is effective at trace levels (0.01% - 0.05%), Zn-2EH requires a higher mass fraction to overcome its lower turnover frequency.

Recommended Dosage Rates

The following rates are based on active catalyst weight relative to the total polymer resin (phr - parts per hundred resin).

| Parameter | Organotin (DBTDL) Reference | Zinc 2-Ethylhexanoate Target | Performance Note |

| Standard Dosage | 0.03% - 0.05% (300-500 ppm) | 0.15% - 0.50% (1500-5000 ppm) | Zn requires ~5x-10x mass loading for equivalent cure speed. |

| Low Density (LDPE) | 0.02% | 0.10% - 0.25% | Lower dosage prevents over-crosslinking in soft matrices. |

| High Density (HDPE) | 0.05% | 0.30% - 0.60% | Higher crystallinity requires higher catalyst load for diffusion. |

| Scorch Safety | Low (Risk of pre-cure) | High (Excellent stability) | Zn allows for wider processing windows in the extruder. |

Formulation Strategy (Masterbatch)

Do not add liquid Zn-2EH directly to the extruder hopper to avoid slippage. Prepare a Catalyst Masterbatch (CMB) :

-

Carrier Resin: Porous LDPE or EBA (Ethylene Butyl Acrylate) for high acceptance.

-

Active Concentration: 1% - 5% Zn-2EH in the masterbatch.

-

Let-down Ratio: Dilute the masterbatch at 5% into the final graft polymer to achieve the target 0.1% - 0.5% active loading.

Part 3: Experimental Protocol (Optimization & Validation)

This protocol utilizes the Sioplas method (two-step: grafting followed by compounding) to isolate the catalyst's effect.

Materials

-

Base Resin: LLDPE or HDPE.[2]

-

Silane: Vinyltrimethoxysilane (VTMS) grafted at 1.5% - 2.0%.

-

Catalyst: Zinc 2-ethylhexanoate (Commercial grade, e.g., ~18-22% Zn metal content).

Step-by-Step Workflow

1. Dosage Sweep (The "Ladder" Study) Prepare four samples to bracket the optimal cure rate:

-

Control: 0.05% DBTDL (for benchmarking).

-

Sample A: 0.15% Zn-2EH.

-

Sample B: 0.30% Zn-2EH.

-

Sample C: 0.50% Zn-2EH.

2. Reactive Extrusion & Shaping Extrude the grafted polymer + catalyst masterbatch.[1]

-

Melt Temp: 190°C - 210°C.

-

Observation: Monitor extruder torque. A spike in torque indicates "scorch" (premature crosslinking). Zn-2EH should show stable torque compared to DBTDL.

3. Moisture Curing (The Critical Variable) Zinc kinetics are highly dependent on moisture availability and heat.

-

Method: Hot water bath or steam sauna.

-

Condition: 90°C @ 100% Relative Humidity.

-

Timepoints: Measure crosslinking at 2h, 4h, 8h, and 24h.

4. Validation Testing Two standard tests confirm if the dosage is sufficient.

-

Gel Content (ASTM D2765):

-

Extract sample in boiling xylene for 12 hours.

-

Target: > 65% gel fraction (application dependent).

-

-

Hot Set Test (IEC 60811-2-1):

-

Place dog-bone sample under 20 N/cm² load at 200°C for 15 mins.

-

Target: Elongation < 175% and Permanent Set < 15%.

-

Failure Mode: If the sample breaks or stretches >175%, the Zn dosage is too low or cure time too short.

-

Figure 2: Experimental workflow for validating catalyst dosage efficiency.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| High Elongation in Hot Set | Under-cure | Increase Zn-2EH dosage by 0.1% increments. Ensure water bath is at 90°C (Zn has high activation energy). |

| Surface Roughness | Scorch (Pre-cure) | Unlikely with Zn, but if observed, check for moisture in the masterbatch carrier. Dry the CMB before extrusion. |

| Sweating / Exudation | Compatibility issue | Dosage > 1.0% can cause catalyst migration. Switch to a Zn/Bi blend or improve carrier resin compatibility. |

| Slow Cure Rate | Kinetic limitation | Add a co-catalyst (e.g., Zinc Oxide or a secondary amine) or increase sauna temperature. |

References

-

European Chemicals Agency (ECHA). (2024). Annex XVII to REACH – Conditions of restriction (Entry 20: Organostannic compounds).[9] Retrieved from [Link]

-

Morshedian, J., & Hoseinpour, P. (2009). Polyethylene Cross-linking by Two-step Silane Method: A Review. Iranian Polymer Journal. Retrieved from [Link]

-

TIB Chemicals. (n.d.). Zinc-based catalysts for silane crosslinking. Retrieved from [Link]

-

International Electrotechnical Commission (IEC). (2012). IEC 60811-201:2012 - Electric and optical fibre cables - Test methods for non-metallic materials - Part 201: General tests - Measurement of insulation thickness. (Standard for Hot Set Test). Retrieved from [Link]

Sources

- 1. cavs.msstate.edu [cavs.msstate.edu]

- 2. scielo.br [scielo.br]

- 3. paint.org [paint.org]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. mathewsopenaccess.com [mathewsopenaccess.com]

- 6. specialchem.com [specialchem.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Challenge overcome - News - News & Events - nordmann.global [nordmann.global]

- 9. i-tech.se [i-tech.se]

Troubleshooting & Optimization

Removing residual zinc 2-ethylhexanoate catalyst from polymers

Topic: Purification of Biodegradable Polymers (PLA, PLGA, PCL) Post-Polymerization Ticket ID: REF-ZN-CAT-REM-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Double-Edged" Catalyst

Welcome to the Advanced Polymer Purification Support Center. You are likely here because you have synthesized a polyester (PLA, PLGA, PCL) using Zinc 2-ethylhexanoate (Zn(2-EH)₂) (often called Zinc Octoate).

The Paradox: Zn(2-EH)₂ is the industry standard for Ring-Opening Polymerization (ROP) because it is highly active and produces high molecular weight polymers. However, once the reaction is complete, the catalyst transforms from a "builder" into a "destroyer."

Why you must remove it:

-

Catalytic Degradation: Residual zinc acts as a transesterification catalyst during storage or thermal processing, causing "back-biting" and rapid molecular weight (Mw) loss [1].

-

Cytotoxicity: For biomedical applications (drug delivery, scaffolds), free zinc ions (

) released from the polymer matrix can damage mitochondrial function and fail ISO 10993 cytotoxicity testing [2]. -

Regulatory Compliance: While Zinc is not an ICH Q3D Class 1 or 2 toxicant, it is an "intentionally added substance." For parenteral applications, strict limits often apply to prevent tissue irritation [3].

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine the severity of your contamination and your available equipment.

Visualizing the Purification Strategy

Caption: Decision tree for selecting the optimal zinc removal protocol based on scale and purity requirements.

Module 2: Wet Chemistry Protocols (Lab Scale)

Protocol A: Acid-Assisted Precipitation

Best for: Routine synthesis where ultra-low zinc levels are not critical.

The Mechanism: Zn(2-EH)₂ is lipophilic (soluble in organic solvents). By adding a weak acid, we protonate the ethylhexanoate ligand, releasing

Reagents:

-

Dichloromethane (DCM) or Chloroform

-

Glacial Acetic Acid (or dilute HCl for stubborn cases)

-

Cold Methanol or Ethanol (Precipitation medium)

Step-by-Step:

-

Dissolution: Dissolve the crude polymer in DCM to a concentration of 10-15% w/v.

-

Acidification: Add 1% v/v Glacial Acetic Acid relative to the DCM volume. Stir for 30 minutes.

-

Note: Do not exceed 1 hour to prevent acid-catalyzed hydrolysis of the polymer backbone.

-

-

Precipitation: Drop the polymer solution slowly into a 10x excess volume of cold Methanol (-20°C) under vigorous stirring.

-

Separation: Filter the white precipitate immediately.

-

Wash: Rinse the filter cake with fresh Methanol to wash away surface-bound zinc acetate.

-

Drying: Vacuum dry at ambient temperature.

Protocol B: Liquid-Liquid Chelation (EDTA Wash)

Best for: Biomedical polymers requiring <10 ppm Zinc.

The Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with Zinc (

Reagents:

Step-by-Step:

-

Dissolution: Dissolve polymer in DCM (5-10% w/v).

-

Extraction 1: Add an equal volume of 0.1 M Na₂EDTA solution.

-

Emulsification: Vigorously stir or shake (separatory funnel) for 10-15 minutes.

-

Critical: Ensure good phase contact.

-

-

Separation: Allow phases to separate. Collect the lower organic layer (DCM).

-

Troubleshooting: If an emulsion forms, add a small amount of brine (saturated NaCl).

-

-

Wash: Wash the organic layer twice with Deionized Water to remove residual EDTA.

-

Recovery: Precipitate in Methanol or evaporate solvent.

Module 3: Scalable Purification (Scavenger Resins)

Protocol C: Solid-Phase Scavenging

Best for: Large scale, GMP manufacturing, and preventing hydrolysis (water-free).

The Mechanism: Functionalized silica or polymer beads chemically bind zinc. Since the resin is insoluble, it is removed by simple filtration, taking the zinc with it.

Recommended Resins:

-

Functionalized Silica: Thiol (-SH) or Triamine modified silica (e.g., SiliaMetS® Thiol or Triamine).

-

Ion Exchange: Macroporous sulfonic acid resins (e.g., Dowex or Amberlyst), though these require pre-conditioning.

Workflow Visualization:

Caption: Workflow for solid-phase scavenging. This method avoids water, preserving polymer molecular weight.

Step-by-Step:

-

Slurry: Add scavenger resin (usually 4-5 equivalents relative to the catalyst used) to the polymer solution (DCM).

-

Contact: Stir at room temperature for 2-4 hours.

-

Filtration: Filter through a fine frit or PTFE membrane (0.22 or 0.45 µm) to remove the resin.

-

Finish: Evaporate solvent or precipitate.

Module 4: Validation & Data

How to Measure Residual Zinc

| Method | Limit of Detection (LOD) | Pros | Cons |

| ICP-MS | < 1 ppb | Gold Standard, Quantitative | Expensive, requires sample digestion (HNO3) |